4-bromo-2-(methoxymethyl)-2H-1,2,3-triazole
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Overview
Description
4-bromo-2-(methoxymethyl)-2H-1,2,3-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a bromine atom at the 4-position and a methoxymethyl group at the 2-position of the triazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-(methoxymethyl)-2H-1,2,3-triazole can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-1H-1,2,3-triazole with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-(methoxymethyl)-2H-1,2,3-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide bases. Reactions are typically carried out in polar aprotic solvents.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
Substitution Reactions: Products include various substituted triazoles depending on the nucleophile used.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Coupling Reactions: Biaryl or diaryl compounds formed through carbon-carbon bond formation.
Scientific Research Applications
4-bromo-2-(methoxymethyl)-2H-1,2,3-triazole is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme inhibitors and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals, particularly as antifungal or antibacterial agents.
Industry: Used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-bromo-2-(methoxymethyl)-2H-1,2,3-triazole involves its interaction with specific molecular targets. The bromine atom and methoxymethyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the biochemical pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-methoxyphenol
- 4-bromo-2,5-dimethoxyphenethylamine
- 4-bromo-2,5-dimethoxyamphetamine
Uniqueness
4-bromo-2-(methoxymethyl)-2H-1,2,3-triazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-bromo-2-(methoxymethyl)triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6BrN3O/c1-9-3-8-6-2-4(5)7-8/h2H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGIDDSFQHKIBGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCN1N=CC(=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180723-33-5 |
Source
|
Record name | 4-bromo-2-(methoxymethyl)-2H-1,2,3-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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